4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1-(2-naphthalen-2-ylacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-9-15(17(21)22)18(10-14)16(20)8-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,14-15,19H,8-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOVUMVXDNXUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CC2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via Catalytic Hydrogenation
A patent by EP3015456A1 details the hydrogenation of dihydro-pyrrole derivatives to access cis-configured pyrrolidines. For the target compound, this approach involves:
Synthesis of Dihydro-pyrrole Precursor :
- Condensation of (S)-tert-butyl 2-((trimethylsilyl)amino)pentanedioate with formic pivalic anhydride under LDA-mediated deprotonation yields a dihydro-pyrrole intermediate.
- Example: Reaction of (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate with nBuLi and formic pivalic anhydride at -78°C produces a dihydro-pyrrole in 90.5% yield.
Catalytic Hydrogenation :
N-Acylation with 2-(Naphthalen-2-yl)acetyl Group
The nitrogen acylation step requires careful selection of activating agents and bases to prevent epimerization:
Deprotonation and Alkylation :
Protection-Deprotection Strategy :
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Hydrogenation Parameters
Characterization and Analytical Data
The final compound is characterized by:
- 1H NMR (CDCl3): Peaks corresponding to the naphthalene protons (δ 7.54–7.72), pyrrolidine methylene groups (δ 2.26–3.07), and hydroxyl proton (δ 3.69–3.86).
- HPLC Purity : ≥98% (as per supplier specifications).
- Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, MeOH), confirming stereochemical purity.
Challenges and Mitigation Strategies
- Racemization at C2 : Use of Boc protection and low-temperature conditions prevents epimerization during N-acylation.
- Hydroxyl Group Reactivity : Silyl protection (TBDMS) ensures compatibility with strong bases and electrophiles.
- Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes residual dihydro intermediates and acylated byproducts.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthylacetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways in the body. For example, it may inhibit certain enzymes or receptors involved in inflammation or microbial growth .
Comparison with Similar Compounds
1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic Acid
- Key Difference : Lacks the 4-hydroxy group present in the target compound.
- Implications : The absence of the hydroxyl group reduces polarity, likely increasing lipophilicity and membrane permeability compared to the hydroxy-containing analogue. This may influence pharmacokinetic properties, such as bioavailability.
- Synthesis : Similar coupling strategies are employed but omit hydroxylation steps .
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic Acid
- Key Difference : Replaces the naphthalen-2-yl group with a 3-methylisoxazole moiety.
- Implications : The smaller, heterocyclic isoxazole group may enhance water solubility due to its polar nitrogen-oxygen system. However, the reduced aromatic surface area could diminish interactions with hydrophobic targets (e.g., enzyme active sites) .
4-Hydroxy-1-(toluene-4-sulfonyl)-pyrrolidine-2-carboxylic Acid
- Key Difference : Substitutes the naphthylacetyl group with a toluene-4-sulfonyl group.
- This modification may favor interactions with basic residues in proteins .
Physicochemical and Functional Properties
| Property | 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic Acid | 1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic Acid | 4-Hydroxy-1-(toluene-4-sulfonyl)-pyrrolidine-2-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | ~385.4 g/mol (estimated) | ~369.4 g/mol | ~329.3 g/mol |
| Polarity | High (due to -OH and -COOH) | Moderate | Moderate (sulfonyl group enhances polarity) |
| Aromatic Surface Area | Large (naphthalene) | Large (naphthalene) | Small (toluene) |
| Potential Applications | Drug discovery (enzyme inhibition), materials science | Discontinued, limited data | Protein-binding studies |
Biological Activity
4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid, also known as 1-(2-naphthylacetyl)proline, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalen-2-ol with pyrrolidine derivatives. The process generally includes:
- Reagents : Naphthalen-2-ol, pyrrolidine, and appropriate carboxylic acid derivatives.
- Conditions : The reaction is conducted under reflux conditions with solvents like ethanol or dichloromethane to facilitate crystallization.
- Yield : The final product can be purified through recrystallization techniques to achieve high purity levels.
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer activity. In a study involving A549 human lung adenocarcinoma cells, various derivatives were evaluated for their cytotoxic effects:
- Compounds were tested at a concentration of 100 µM for 24 hours.
- Results showed that certain modifications in the structure significantly enhanced anticancer activity.
| Compound | Viability (%) | Remarks |
|---|---|---|
| 4-Hydroxy derivative | 78–86% | Weak anticancer activity |
| Hydrazone derivative | 64% | Improved activity |
| 4-Dimethylamino substitution | 66% | Most potent activity |
These findings suggest that structural modifications can enhance the efficacy of the compound against cancer cells while maintaining lower toxicity towards non-cancerous cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown effectiveness against various multidrug-resistant pathogens:
- Tested against Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.
- The compound demonstrated significant inhibition zones in agar diffusion tests.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Properties : The compound exhibits free radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
Case Studies
Several studies have highlighted the biological significance of this compound:
- Anticancer Study : A recent study characterized the anticancer properties using an MTT assay on A549 cells, revealing structure-dependent efficacy and low toxicity to normal cells.
- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties against resistant strains, indicating potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid, and how can reaction parameters be optimized?
- Methodological Answer: Begin with a pyrrolidine-2-carboxylic acid scaffold (e.g., 4-hydroxyproline derivatives) and introduce the naphthalen-2-yl acetyl group via acylation. Use coupling agents like DCC/HOBt for selective activation of carboxylic acids. Optimize reaction temperature (0–25°C) to minimize epimerization and side reactions. Monitor progress via TLC or HPLC, adjusting stoichiometry of the acylating agent (e.g., naphthalene-2-acetyl chloride) to ensure complete substitution at the pyrrolidine nitrogen .
Q. How can researchers ensure enantiomeric purity during crystallization of this compound?
- Methodological Answer: Employ chiral resolution techniques such as recrystallization with optically active co-solvents (e.g., (R)- or (S)-mandelic acid) or use chiral stationary phases in preparative HPLC. Single-crystal X-ray diffraction (SCXRD) should be performed to confirm absolute configuration, as demonstrated in orthorhombic crystal systems (space group P2₁2₁2₁) for structurally related sulfonamide-pyrrolidine derivatives .
Advanced Research Questions
Q. What computational approaches are effective in predicting non-covalent interactions in the crystal lattice, and how do they align with experimental SCXRD data?
- Methodological Answer: Use Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from SCXRD data. Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to quantify interaction energies. Discrepancies between predicted and observed crystal packing can be resolved by incorporating solvent effects or lattice dynamics into simulations .
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. IR) during structural validation?
- Methodological Answer: Cross-validate using complementary techniques:
- NMR: Assign stereochemistry via NOESY/ROESY to resolve diastereotopic proton ambiguities.
- IR/UV-Vis: Confirm functional groups (e.g., carboxylic acid vs. ester) by comparing experimental peaks with simulated spectra from computational models.
- Mass Spectrometry (ESI-MS): Verify molecular weight and fragmentation patterns to rule out impurities .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies using DOE (Design of Experiments):
- pH Range: Test aqueous solutions at pH 2–12, monitoring degradation via HPLC.
- Thermal Stress: Incubate solid and solution phases at 40–80°C, tracking decomposition products (e.g., lactam formation from intramolecular cyclization).
- Light Sensitivity: Use UV-vis spectroscopy to assess photodegradation kinetics .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies between theoretical and experimental solubility profiles?
- Methodological Answer:
- Theical Prediction: Use COSMO-RS or Hansen solubility parameters to estimate solubility in solvents like DMSO, ethanol, or water.
- Experimental Validation: Perform gravimetric analysis or nephelometry under controlled humidity and temperature. Discrepancies may arise from polymorphic variations; characterize solid forms via PXRD and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
